molecular formula C10H13ClN2OS B1428091 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine CAS No. 1247436-67-4

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine

Cat. No.: B1428091
CAS No.: 1247436-67-4
M. Wt: 244.74 g/mol
InChI Key: KLOPHIOZUGENKM-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine is a small molecule that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a piperidine ring substituted with a 5-chlorothiophene-2-carbonyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine typically involves the following steps:

    Formation of the 5-Chlorothiophene-2-carbonyl Intermediate: This step involves the chlorination of thiophene followed by carbonylation to introduce the carbonyl group at the 2-position.

    Coupling with Piperidine: The intermediate is then coupled with piperidine under basic conditions to form the final product.

Common reagents used in these reactions include chlorinating agents like thionyl chloride and bases such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophene-2-carbonyl)piperidine-4-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of an amine.

    Thiophene Derivatives: Other thiophene-based compounds with different substituents on the thiophene ring.

Uniqueness

1-(5-Chlorothiophene-2-carbonyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a chlorothiophene moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(5-chlorothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c11-9-2-1-8(15-9)10(14)13-5-3-7(12)4-6-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOPHIOZUGENKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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